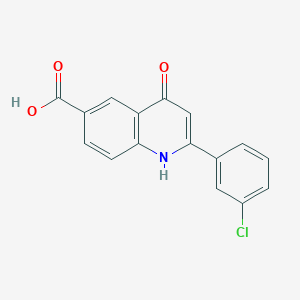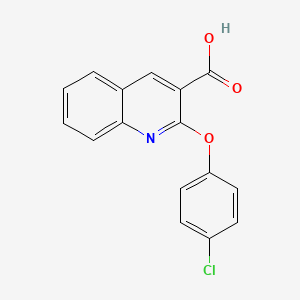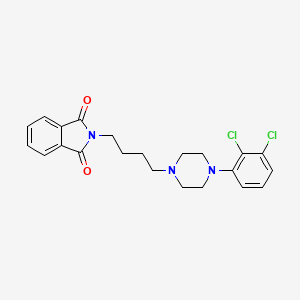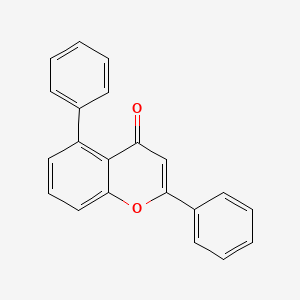
2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-クロロフェニル)-4-オキソ-1,4-ジヒドロキノリン-6-カルボン酸は、キノロンファミリーに属するヘテロ環化合物です。この化合物は、ベンゼン環とピリジン環が縮合した環系であるキノリンコア構造を特徴としています。
2. 製法
合成経路と反応条件
2-(3-クロロフェニル)-4-オキソ-1,4-ジヒドロキノリン-6-カルボン酸の合成は、一般的に多段階の有機反応を含みます。一般的な方法の1つは、適切なアニリン誘導体をβ-ケトエステルと酸性条件下で環化させることです。反応は中間体の形成を経て進行し、続いて分子内環化が起こってキノリンコアが形成されます。
工業的生産方法
工業的な設定では、この化合物の生産には、高収率と高純度を確保するための最適化された反応条件が用いられます。これには、触媒の使用、温度と圧力の制御された条件、再結晶やクロマトグラフィーなどの精製技術が含まれます。
3. 化学反応解析
反応の種類
2-(3-クロロフェニル)-4-オキソ-1,4-ジヒドロキノリン-6-カルボン酸は、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は酸化されてキノリンN-オキシドを生成します。
還元: 還元反応は、カルボニル基をヒドロキシル基に変換することができます。
置換: 3-クロロフェニル基の塩素原子は、他の求核剤で置換されることがあります。
一般的な試薬と条件
酸化: 過酸化水素や過酸などの一般的な酸化剤が使用されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で塩素原子を置換するために使用することができます。
主要な生成物
酸化: キノリンN-オキシド。
還元: 2-(3-ヒドロキシフェニル)-4-オキソ-1,4-ジヒドロキノリン-6-カルボン酸。
置換: 使用された求核剤に応じて、さまざまな置換キノリン誘導体。
4. 科学研究への応用
2-(3-クロロフェニル)-4-オキソ-1,4-ジヒドロキノリン-6-カルボン酸は、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗癌活性など、潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療薬としての可能性について調査されています。
産業: 新しい材料や化学プロセスの開発に利用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with β-ketoesters under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the quinoline core.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 2-(3-Hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-(3-クロロフェニル)-4-オキソ-1,4-ジヒドロキノリン-6-カルボン酸の作用機序は、特定の分子標的との相互作用を含みます。この化合物は、特定の酵素や受容体を阻害し、一連の生化学的イベントを引き起こす可能性があります。たとえば、細菌のDNAジャイレースを阻害し、DNA複製を阻害して細胞死をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
- 2-(3-ブロモフェニル)-4-オキソ-1,4-ジヒドロキノリン-6-カルボン酸
- 2-(3-メチルフェニル)-4-オキソ-1,4-ジヒドロキノリン-6-カルボン酸
- 2-(3-ニトロフェニル)-4-オキソ-1,4-ジヒドロキノリン-6-カルボン酸
独自性
2-(3-クロロフェニル)-4-オキソ-1,4-ジヒドロキノリン-6-カルボン酸は、3-クロロフェニル基の存在によりユニークです。これは、明確な化学的および生物学的特性をもたらします。これは、特に新しい治療薬や材料の開発において、さまざまな用途に役立つ化合物です。
類似化合物との比較
Similar Compounds
- 2-(3-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
- 2-(3-Methylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
- 2-(3-Nitrophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Uniqueness
2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
特性
CAS番号 |
90034-13-2 |
|---|---|
分子式 |
C16H10ClNO3 |
分子量 |
299.71 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO3/c17-11-3-1-2-9(6-11)14-8-15(19)12-7-10(16(20)21)4-5-13(12)18-14/h1-8H,(H,18,19)(H,20,21) |
InChIキー |
OFDGLFZOBZMZEG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11831994.png)
![tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B11831997.png)
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11831998.png)

![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-((R)-5,5-Diphenylpent-4-en-2-yl)-6-ethyl-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11832020.png)

![3-[(2,4-Dimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B11832034.png)



![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11832061.png)

